

# Scientific Evidence for Dermalex's Skin Barrier Repair Claims: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available scientific evidence supporting the skin barrier repair claims of **Dermalex**, a non-steroidal topical treatment for symptoms associated with atopic dermatitis and contact dermatitis. This document summarizes quantitative data from clinical trials, details the experimental protocols used in these studies, and visualizes the proposed mechanisms of action and experimental workflows.

# Overview of Dermalex's Proposed Mechanism of Action

**Dermalex** products are formulated to alleviate symptoms such as itching, redness, and dryness by restoring the skin's natural barrier function.[1][2] The primary mechanism is described as creating a protective film on the skin to prevent moisture loss and protect against irritants.[1][3] Key formulations incorporate a blend of ceramides, cholesterol, and a patented Magneolite® complex, which contains magnesium chloride and alumino-silicate minerals.[4][5] [6] This complex is suggested to normalize the ionic environment of the skin, thereby accelerating skin barrier recovery.[4][5]

The proposed mechanism of action can be visualized as a dual-pronged approach: providing an external protective layer while supplying key components to support the skin's intrinsic repair processes.





Click to download full resolution via product page

Figure 1: High-level overview of **Dermalex**'s proposed dual-action mechanism.

## **Clinical Evidence in Atopic Dermatitis**

A key study providing evidence for **Dermalex** Eczema (referred to as Cer-Mg cream) is a randomized, double-blind, intra-individual controlled trial conducted by Koppes et al. (2016). This study compared the efficacy of the ceramide- and magnesium-containing cream against both a 1% hydrocortisone cream and a standard emollient (unguentum leniens) in patients with mild to moderate atopic dermatitis.[1][2][7]

# Experimental Protocol: Atopic Dermatitis Study (Koppes et al., 2016)

The workflow for this robust clinical trial is outlined below.





Click to download full resolution via product page

Figure 2: Experimental workflow for the atopic dermatitis clinical trial.

- Study Design: A randomized, double-blind, intra-individual (split-body) comparison trial lasting 6 weeks.[1][8]
- Participants: 100 adult patients (aged 18-70) with clinically diagnosed mild to moderate atopic dermatitis, presenting with at least two symmetrical lesions.[1]
- Interventions:



- Group I (n=50): Applied **Dermalex** Eczema cream to lesions on one side of the body and
   1% hydrocortisone cream to symmetrical lesions on the other side.[1]
- Group II (n=50): Applied **Dermalex** Eczema cream to lesions on one side and a standard emollient (unguentum leniens) to symmetrical lesions on the other.[1]
- Treatments were applied at least twice daily.
- Primary Outcome Measure: Reduction in the severity of lesions as assessed by the local SCORing Atopic Dermatitis (SCORAD) index.[1][8]
- Secondary Outcome Measures:
  - Transepidermal Water Loss (TEWL) to assess skin barrier function.[1][8]
  - Stratum Corneum Hydration.[1][8]
  - Natural Moisturizing Factors (NMF) levels in the stratum corneum.[1][7]

### **Quantitative Data: Atopic Dermatitis Study**

The following tables summarize the median and interquartile range (IQR) data reported in the Koppes et al. (2016) study.

Table 1: **Dermalex** (Cer-Mg) vs. 1% Hydrocortisone (HC) - Median (IQR)[1]



| Parameter      | Timepoint          | Dermalex (Cer-Mg)  | 1% Hydrocortisone<br>(HC) |
|----------------|--------------------|--------------------|---------------------------|
| Local SCORAD   | Baseline           | 21.9 (16.1 - 29.8) | 22.8 (15.5 - 28.5)        |
| Week 3         | 14.4 (8.9 - 22.1)  | 10.4 (6.5 - 16.8)  |                           |
| Week 6         | 11.2 (7.2 - 17.5)  | 9.0 (5.8 - 14.0)   |                           |
| TEWL (g/m²/h)  | Baseline           | 19.3 (13.7 - 25.4) | 17.0 (13.3 - 24.3)        |
| Week 3         | 14.7 (10.9 - 20.8) | 13.9 (10.4 - 18.0) |                           |
| Week 6         | 13.9 (10.1 - 18.2) | 13.0 (9.9 - 17.1)  |                           |
| Hydration (AU) | Baseline           | 24.0 (17.0 - 32.0) | 24.0 (19.0 - 31.0)        |
| Week 3         | 33.0 (25.0 - 45.0) | 28.0 (22.0 - 34.0) |                           |
| Week 6         | 36.0 (26.0 - 46.0) | 29.0 (24.0 - 36.0) | _                         |

Table 2: Dermalex (Cer-Mg) vs. Emollient (EM) - Median (IQR)[1]

| Parameter      | Timepoint          | Dermalex (Cer-Mg)  | Emollient (EM)     |
|----------------|--------------------|--------------------|--------------------|
| Local SCORAD   | Baseline           | 20.2 (16.2 - 27.2) | 20.2 (16.2 - 27.2) |
| Week 3         | 13.5 (8.2 - 20.4)  | 17.0 (11.0 - 24.0) |                    |
| Week 6         | 12.3 (7.1 - 17.6)  | 16.5 (10.1 - 23.4) | _                  |
| TEWL (g/m²/h)  | Baseline           | 17.4 (13.5 - 23.2) | 17.4 (13.5 - 23.2) |
| Week 3         | 16.7 (12.3 - 22.2) | 19.4 (14.2 - 25.6) |                    |
| Week 6         | 16.0 (12.0 - 21.2) | 18.1 (13.7 - 23.9) |                    |
| Hydration (AU) | Baseline           | 25.0 (19.0 - 32.0) | 25.0 (19.0 - 32.0) |
| Week 3         | 33.0 (25.0 - 41.0) | 28.0 (22.0 - 35.0) |                    |
| Week 6         | 35.0 (27.0 - 44.0) | 30.0 (23.0 - 38.0) |                    |

### Summary of Findings:



- SCORAD: After 6 weeks, **Dermalex** showed a comparable reduction in AD lesion severity to 1% hydrocortisone, and both were significantly more effective than the standard emollient.[1]
   [3]
- TEWL: Both **Dermalex** and hydrocortisone significantly decreased TEWL from baseline, indicating an improvement in skin barrier function, with no significant difference between the two.[1] The emollient treatment, however, showed a significant increase in TEWL at 3 weeks.
   [1]
- Hydration: **Dermalex** was significantly more effective at improving skin hydration compared to both 1% hydrocortisone and the emollient.[1][3][8]
- NMF: **Dermalex** was also more effective in maintaining the levels of Natural Moisturizing Factors compared to both hydrocortisone and the emollient.[1][7]

### **Clinical Evidence in Contact Dermatitis**

A Phase II, before-after trial assessed the efficacy and safety of **Dermalex** Repair Contact Eczema cream, which contains a skin-identical ceramide complex.[5][9]

# Experimental Protocol: Contact Dermatitis Study (Yazdanparast et al.)

- Study Design: A Phase II, single-arm, before-after trial conducted over 4 weeks.[5][9]
- Participants: 15 patients (aged 25-62) with mild-to-moderate irritant or allergic contact dermatitis.[5][9]
- Intervention: Application of **Dermalex** Repair Contact Eczema cream to affected areas.
- Outcome Measures: Assessments were performed at baseline, Week 2, and Week 4 for:
  - Biophysical Parameters: TEWL, Stratum Corneum (SC) hydration, melanin index, erythema index, skin pH, and skin friction.[5][9]
  - Clinical Scores: Physician Global Assessment (PGA) score and Three-Item Severity (TIS)
     score.[5][9]



## **Quantitative Data: Contact Dermatitis Study**

While the full data tables with median/mean values are not available in the cited abstracts, the statistical significance of the changes was reported.

Table 3: Summary of Key Outcomes in Contact Dermatitis Trial[5][9]

| Parameter                           | Outcome at Week 4                     | p-value         |
|-------------------------------------|---------------------------------------|-----------------|
| Stratum Corneum Hydration           | Statistically significant improvement | p=0.023         |
| Three-Item Severity (TIS) Score     | Statistically significant improvement | p=0.007         |
| Transepidermal Water Loss<br>(TEWL) | Slight, non-significant decrease      | Not significant |

Summary of Findings: The study concluded that the skin-identical ceramide complex cream improved contact dermatitis by significantly increasing skin hydration and decreasing the TIS score, implying a repair of the skin barrier.[5][10] Although the reduction in TEWL was not statistically significant, a trend towards improvement was observed.[5][9]

# Evidence for Core Ingredients and Signaling Pathways

The claims for **Dermalex**'s mechanism of action are linked to its key ingredients, notably the Magneolite® complex (magnesium and zeolites) and ceramides. Direct studies on **Dermalex**'s effect on specific signaling pathways are not publicly available; however, the literature on its components provides a basis for its proposed mechanism.

Magnesium: Topical application of magnesium has been shown to permeate the stratum corneum, particularly via hair follicles, and can accelerate skin barrier recovery.[11][12]
 Studies suggest magnesium ions may increase skin hydration and regulate proteins like filaggrin, which is crucial for skin barrier integrity.[13] Furthermore, magnesium may play a role in modulating cell migration and the expression of matrix metalloproteinases (MMPs), which are involved in the remodeling phase of wound healing.[14]



- Zeolites (Alumino-silicates): These microporous minerals are proposed to function through several mechanisms. They can act as adsorbents, potentially binding and removing irritants, allergens, and inflammatory mediators from the skin surface.[15][16] They may also form a protective barrier and release small amounts of orthosilicic acid, which is suggested to support the formation and maintenance of connective tissue.[17]
- Ceramides: As key lipids of the stratum corneum, ceramides are fundamental to the skin's barrier function. Topical application of a ceramide-dominant cream helps to replenish the lipid matrix, reduce TEWL, and increase skin hydration.[18]

The relationship between these components and the observed clinical outcomes can be visualized as follows:



Click to download full resolution via product page



**Figure 3:** Logical relationship between key ingredients and skin barrier function.

### Conclusion

The scientific evidence for **Dermalex**'s skin barrier repair claims is primarily supported by a robust, randomized controlled trial for its atopic dermatitis formulation and a smaller Phase II trial for its contact dermatitis product. The atopic dermatitis study demonstrates that the ceramide- and magnesium-containing cream is comparable to 1% hydrocortisone in reducing lesion severity and superior in improving skin hydration.[1][3] The contact dermatitis study provides further evidence for its hydrating and symptom-reducing effects.[5][9]

While direct evidence for the modulation of specific signaling pathways by the final **Dermalex** formulation is not published, the known properties of its key ingredients—ceramides, magnesium, and zeolites—provide a scientifically plausible basis for its observed clinical efficacy in restoring stratum corneum integrity and function. Further research into the specific molecular interactions of the Magneolite® complex within the epidermis would provide a more complete understanding of its mechanism of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Efficacy of a Cream Containing Ceramides and Magnesium in the Treatment of Mild to Moderate Atopic Dermatitis: A Randomized, Double-blind, Emollient- and Hydrocortisone-controlled Trial | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 3. Efficacy of a Cream Containing Ceramides and Magnesium in the Treatment of Mild to Moderate Atopic Dermatitis: A Randomized, Double-blind, Emollient- and Hydrocortisonecontrolled Trial. | Semantic Scholar [semanticscholar.org]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. A Phase II Trial to Assess the Safety and Efficacy of a Topical Repair Cream Containing Skin-identical Ceramide Complex in Patients with Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 6. Review of Applications of Zeolites in Dermatology: Molecular Perspectives and Translational Potentials | Scilit [scilit.com]
- 7. Efficacy of a Cream Containing Ceramides and Magnesium in the Treatment of Mild to Moderate Atopic Dermatitis: A Randomized, Double-blind, Emollient- and Hydrocortisonecontrolled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. researchgate.net [researchgate.net]
- 10. A Phase II Trial to Assess the Safety and Efficacy of a Topical Repair Cream Containing Skin-identical Ceramide Complex in Patients with Contact Dermatitis. | Semantic Scholar [semanticscholar.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. elektramagnesium.com.au [elektramagnesium.com.au]
- 13. customcompounding.com.au [customcompounding.com.au]
- 14. Unraveling the Mechanisms Involved in the Beneficial Effects of Magnesium Treatment on Skin Wound Healing PMC [pmc.ncbi.nlm.nih.gov]
- 15. steinkraft-naturerocks.com [steinkraft-naturerocks.com]
- 16. Review of Applications of Zeolites in Dermatology: Molecular Perspectives and Translational Potentials PMC [pmc.ncbi.nlm.nih.gov]
- 17. The power of Zeolite Ozderm [ozderm.com.au]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Scientific Evidence for Dermalex's Skin Barrier Repair Claims: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162357#scientific-evidence-for-dermalex-skin-barrier-repair-claims]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com